molecular formula C4H11NOS B15201966 3-(Aminooxy)-2-methylpropane-1-thiol

3-(Aminooxy)-2-methylpropane-1-thiol

Cat. No.: B15201966
M. Wt: 121.20 g/mol
InChI Key: UWJYWJMIRFIDBB-UHFFFAOYSA-N
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Description

3-(Aminooxy)-2-methylpropane-1-thiol: is an organic compound that features both an aminooxy group and a thiol group. This unique combination of functional groups makes it a versatile molecule in various chemical reactions and applications. The presence of the aminooxy group allows it to participate in oxime ligation, a bioorthogonal reaction, while the thiol group provides reactivity typical of sulfur-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 3-(Aminooxy)-2-methylpropane-1-thiol may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(Aminooxy)-2-methylpropane-1-thiol involves its ability to form stable oxime linkages with carbonyl-containing compounds. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which attacks the electrophilic carbonyl carbon, forming a stable oxime bond. The thiol group can also participate in redox reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Uniqueness: 3-(Aminooxy)-2-methylpropane-1-thiol is unique due to the combination of the aminooxy and thiol groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in synthetic chemistry and bioconjugation applications .

Properties

Molecular Formula

C4H11NOS

Molecular Weight

121.20 g/mol

IUPAC Name

O-(2-methyl-3-sulfanylpropyl)hydroxylamine

InChI

InChI=1S/C4H11NOS/c1-4(3-7)2-6-5/h4,7H,2-3,5H2,1H3

InChI Key

UWJYWJMIRFIDBB-UHFFFAOYSA-N

Canonical SMILES

CC(CON)CS

Origin of Product

United States

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